4-(Aminomethyl)cubane-1-carboxylic acid
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Overview
Description
4-(Aminomethyl)cubane-1-carboxylic acid is a unique compound characterized by its cubane structure, which is a highly strained, cage-like hydrocarbon. The cubane framework is known for its rigidity and stability, making it an interesting subject for research in various scientific fields.
Preparation Methods
The synthesis of 4-(Aminomethyl)cubane-1-carboxylic acid typically involves multiple steps, starting from simpler cubane derivatives. One common method includes the functionalization of cubane carboxylic acids. For instance, the Hofer–Moest reaction under flow conditions has been used for the electrochemical functionalization of cubane carboxylic acids . This method is advantageous due to its mild conditions and compatibility with other oxidizable functional groups.
Chemical Reactions Analysis
4-(Aminomethyl)cubane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-(Aminomethyl)cubane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of more complex molecules due to its stable and rigid structure.
Biology: The compound’s unique structure allows it to be used in the study of molecular interactions and enzyme mechanisms.
Medicine: Its potential as a drug candidate is being explored, particularly for its ability to act as a bioisostere for benzene rings.
Mechanism of Action
The mechanism by which 4-(Aminomethyl)cubane-1-carboxylic acid exerts its effects is largely dependent on its interaction with molecular targets. The cubane structure can mimic the spatial arrangement of other functional groups, allowing it to interact with enzymes and receptors in unique ways. This interaction can lead to the modulation of biochemical pathways, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4-(Aminomethyl)cubane-1-carboxylic acid can be compared to other cubane derivatives and similar cage-like structures such as:
4-Methoxycarbonylcubanecarboxylic acid: Another cubane derivative with different functional groups, used in similar applications.
Bicyclo[1.1.1]pentane: A smaller cage-like structure that also serves as a bioisostere for benzene rings.
Bicyclo[2.2.2]octane: Another rigid, cage-like structure used in materials science and medicinal chemistry.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and interaction profiles compared to other similar compounds.
Properties
Molecular Formula |
C10H11NO2 |
---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
4-(aminomethyl)cubane-1-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-1-9-2-5-3(9)7-4(9)6(2)10(5,7)8(12)13/h2-7H,1,11H2,(H,12,13) |
InChI Key |
RFQWPYJDNGRCCF-UHFFFAOYSA-N |
Canonical SMILES |
C(C12C3C4C1C5C2C3C45C(=O)O)N |
Origin of Product |
United States |
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